1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C20H16Cl2N2OS and its molecular weight is 403.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0360397 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4Related compounds have been found to inhibit cox-2 .
Mode of Action
It’s likely that it interacts with its targets in a similar manner to related compounds, potentially inhibiting COX-2 .
Biochemical Pathways
Related compounds have been found to result in the formation of spiro-δ-lactams .
Pharmacokinetics
The cis-trans isomerism in alkenes, which is a structural feature of this compound, can impact its pharmacokinetic properties .
Result of Action
Related compounds have been found to inhibit cox-2, which could result in anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, related compounds such as 2,4-dichlorobenzoic acid are very highly mobile, whereas others are strongly adsorbed to soil particles .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c21-14-8-9-15(16(22)12-14)17-19(26)24(20(23-17)10-4-5-11-20)18(25)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYHDKZYGCXFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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